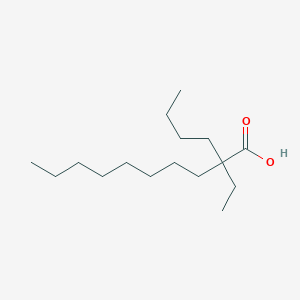

2-Butyl-2-ethyldecanoic acid

Beschreibung

2-Butyl-2-ethyldecanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₆H₃₀O₂. Its structure features a decanoic acid backbone substituted with a butyl and an ethyl group at the second carbon, resulting in significant steric hindrance. This branching impacts its physicochemical properties, including solubility, melting point, and reactivity.

Eigenschaften

CAS-Nummer |

5343-56-6 |

|---|---|

Molekularformel |

C16H32O2 |

Molekulargewicht |

256.42 g/mol |

IUPAC-Name |

2-butyl-2-ethyldecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-4-7-9-10-11-12-14-16(6-3,15(17)18)13-8-5-2/h4-14H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

ZMLHDQDNVVPPRP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(CC)(CCCC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyldecanoic acid typically involves the alkylation of decanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where decanoic acid is reacted with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of 2-Butyl-2-ethyldecanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyl-2-ethyldecanoic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Primary alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butyl-2-ethyldecanoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-Butyl-2-ethyldecanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The alkyl chains may also interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-2-hydroxybutyric Acid

- Structure : A shorter-chain branched carboxylic acid (C₆H₁₀O₃) with a hydroxyl group at the second carbon alongside an ethyl substituent.

- Key Differences: The hydroxyl group introduces polarity, enhancing water solubility compared to the non-polar 2-butyl-2-ethyldecanoic acid. Smaller molecular size (C₆ vs. C₁₆) reduces steric effects and increases volatility. Applications: Likely used in specialty chemical synthesis due to its reactive hydroxyl group, whereas 2-butyl-2-ethyldecanoic acid may serve as a surfactant or lubricant additive due to its hydrophobic tail .

2-Methylbutyric Acid

- Structure : A C₅ branched carboxylic acid (C₅H₁₀O₂) with a methyl group at the second carbon.

- Key Differences: Shorter chain length results in lower boiling and melting points. Less steric hindrance compared to 2-butyl-2-ethyldecanoic acid, enabling easier participation in esterification or condensation reactions.

Perfluorinated Carboxylic Acids (e.g., PFDA, PFUnDA)

- Structure: Linear perfluorinated chains (e.g., nonadecafluorodecanoic acid, PFDA) with high electronegativity due to fluorine substituents.

- Key Differences: Fluorination confers extreme chemical stability and environmental persistence, unlike the biodegradable aliphatic structure of 2-butyl-2-ethyldecanoic acid. Regulatory Status: PFDA and related compounds are classified as substances of very high concern (SVHC) by ECHA due to toxicity and bioaccumulation risks, whereas 2-butyl-2-ethyldecanoic acid lacks such regulatory scrutiny .

Physicochemical and Functional Comparison

| Property | 2-Butyl-2-ethyldecanoic Acid | 2-Ethyl-2-hydroxybutyric Acid | 2-Methylbutyric Acid | PFDA (Perfluorodecanoic Acid) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₃₀O₂ | C₆H₁₀O₃ | C₅H₁₀O₂ | C₁₀HF₁₉O₂ |

| Branching | Butyl + ethyl at C2 | Ethyl + hydroxyl at C2 | Methyl at C2 | Linear perfluorinated chain |

| Solubility | Low (hydrophobic) | Moderate (polar hydroxyl) | Moderate | Very low (fluorophilic) |

| Regulatory Status | Not classified as SVHC | Not classified as SVHC | Industrial intermediate | SVHC (ECHA, 2016) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.